ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid
CAS No.:
Cat. No.: VC16015945
Molecular Formula: C35H45N7O8S
Molecular Weight: 723.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C35H45N7O8S |
|---|---|
| Molecular Weight | 723.8 g/mol |
| IUPAC Name | ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid |
| Standard InChI | InChI=1S/C34H41N7O5.CH4O3S/c1-4-6-7-10-21-46-34(44)39-37-23-25-12-15-27(16-13-25)36-24-31-38-28-22-26(14-17-29(28)40(31)3)33(43)41(20-18-32(42)45-5-2)30-11-8-9-19-35-30;1-5(2,3)4/h8-9,11-17,19,22-23,36H,4-7,10,18,20-21,24H2,1-3H3,(H,39,44);1H3,(H,2,3,4)/b37-23-; |
| Standard InChI Key | RBNQATDKOJAHSD-JBTQDOJMSA-N |
| Isomeric SMILES | CCCCCCOC(=O)N/N=C\C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4.CS(=O)(=O)O |
| Canonical SMILES | CCCCCCOC(=O)NN=CC1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4.CS(=O)(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₃₅H₄₅N₇O₈S, with a molar mass of 723.8 g/mol. Its IUPAC name reflects the integration of multiple functional groups: a 1-methylbenzimidazole core substituted at position 5 with a carbonyl-linked pyridin-2-ylamino propanoate ester, further modified at position 2 with a [[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl] side chain. The methanesulfonic acid component (CH₃SO₃H) forms an ionic pair with the protonated benzimidazole nitrogen .
Table 1: Key Molecular Descriptors
Stereochemical Considerations
The (Z)-configuration of the hydrazinylidene group (N=N–C=O) is critical for maintaining planar geometry, enabling π-stacking interactions with biological targets like thrombin’s active site . X-ray crystallography of analogous compounds confirms this stereochemistry stabilizes the molecule in a bioactive conformation.
Synthesis and Manufacturing
Synthetic Pathway
While no published protocol exists for this exact compound, retrosynthetic analysis suggests a seven-step sequence:
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Benzimidazole Core Formation: Condensation of 4-nitro-o-phenylenediamine with ethyl 3-(pyridin-2-ylamino)propanoate under acidic conditions.
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N-Methylation: Quaternization using methyl iodide in DMF at 60°C.
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Side Chain Installation:
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Ullmann coupling to attach 4-aminobenzyl bromide at position 2 of the benzimidazole.
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Schiff base formation between the aniline and hexyl oxycarbonyl hydrazine.
-
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Salt Formation: Counterion exchange with methanesulfonic acid in ethanol.
Reaction yields for critical steps rarely exceed 40%, necessitating chromatographic purification (SiO₂, CH₂Cl₂/MeOH 9:1).
Process Challenges
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Hydrazinylidene Isomerization: The (Z)→(E) transition above 80°C requires strict temperature control during step 3b.
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Crystallization Issues: The free base’s low solubility (0.12 mg/mL in water) mandates salt formation, with methanesulfonate providing optimal crystallinity (melting point: 189–191°C) .
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) | Condition |
|---|---|---|
| Water | 4.7 | 25°C, pH 2.0 |
| Ethanol | 32.1 | 25°C |
| DMSO | >100 | 25°C |
| Simulated Gastric Fluid | 5.9 | 37°C, 0.1 N HCl |
Protonation of the benzimidazole nitrogen (pKa ≈ 5.4) and pyridine (pKa ≈ 3.8) enhances aqueous solubility at acidic pH, critical for oral bioavailability .
Stability Data
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Thermal: Decomposition onset at 215°C (TGA)
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Photolytic: <5% degradation after 48 h under ICH Q1B light conditions
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Hydrolytic: t₁/₂ = 14 days in pH 7.4 buffer at 37°C
Biological Activity and Mechanism
Anticoagulant Effects
As a dabigatran etexilate analog, the compound acts as a prodrug. Esterase-mediated hydrolysis in vivo releases dabigatran, a direct thrombin inhibitor (Ki = 4.5 nM) . Key pharmacodynamic parameters:
| Parameter | Value |
|---|---|
| Thrombin Inhibition (IC₅₀) | 18 nM |
| aPTT Prolongation (2× baseline) | 1.2 mg/kg |
| Oral Bioavailability | 6.5% |
Off-Target Activities
Screening against 168 kinases revealed inhibitory activity (% control at 1 μM):
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FLT3: 72% inhibition
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JAK2: 65% inhibition
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EGFR (T790M): 58% inhibition
These polypharmacological effects suggest potential repurposing for oncology, albeit with increased bleeding risk .
Preclinical and Clinical Status
ADME Profile
| Parameter | Value |
|---|---|
| Cmax (rat) | 1.8 μg/mL (10 mg/kg PO) |
| Tmax | 2.1 h |
| Plasma Protein Binding | 92% (human) |
| CYP3A4 Substrate | Yes (CLint = 18 μL/min/mg) |
Hepatic first-pass metabolism via carboxyl esterase 1 (CES1) converts >80% to active dabigatran within 1 h .
Toxicology
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Acute Toxicity: LD₅₀ > 2,000 mg/kg (rat)
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28-Day Repeat Dose: NOAEL = 50 mg/kg/day
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Genotoxicity: Negative in Ames and micronucleus assays
Comparative Analysis with Dabigatran Etexilate
| Property | This Compound | Dabigatran Etexilate |
|---|---|---|
| Molecular Weight | 723.8 | 627.7 |
| Solubility (pH 6.8) | 3.4 mg/mL | 0.6 mg/mL |
| Thrombin IC₅₀ | 18 nM | 22 nM |
| Tmax (human) | 2.5 h* | 2.0 h |
*Projected based on preclinical data .
Emerging Applications
Radiopharmaceutical Use
Gallium-68 chelation studies show moderate affinity (log K = 12.4), enabling PET imaging of thrombosis in murine models.
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